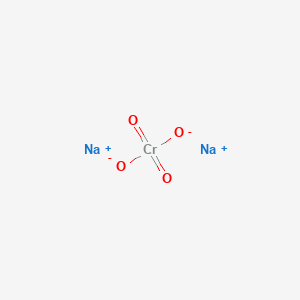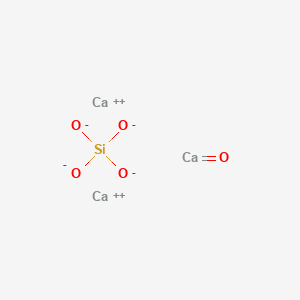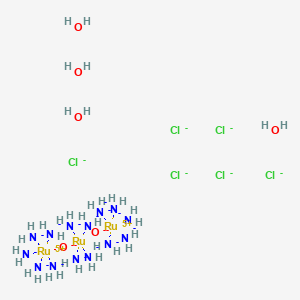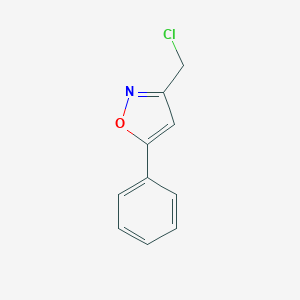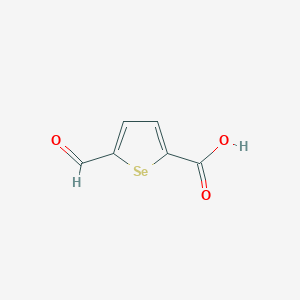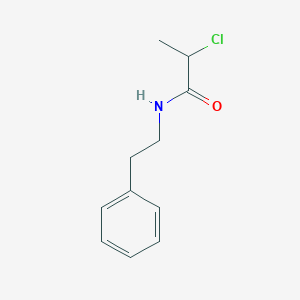
2-chloro-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of corresponding amines with propionyl chloride or other acylating agents in the presence of basic or acidic conditions. For example, some N-monosubstituted propanamides were synthesized using the Schotten-Baumann reaction, highlighting the typical methodology for synthesizing propanamide derivatives (Antonović et al., 1997).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of propanamide derivatives are determined using various techniques like FT-IR, NMR (1H-NMR, 13C-NMR), UV–vis, and X-ray crystallography. These studies provide insights into the compound's crystalline structure, bond lengths, angles, and electronic properties, offering a detailed view of its molecular geometry (Durgun et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving propanamide derivatives can vary widely depending on the functional groups present in the molecule. These compounds can undergo reactions typical of amides, such as hydrolysis, amidation, and reactions with nucleophiles and electrophiles, demonstrating the versatility of propanamide derivatives in organic synthesis (Tanaka et al., 1987).
Physical Properties Analysis
The physical properties of propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the compound's molecular structure and substituents (Pascual et al., 2017).
科学的研究の応用
Chemical and Bioactivity Diversity in Agarwood
2-Chloro-N-(2-phenylethyl)propanamide, a compound structurally related to 2-(2-phenylethyl)chromones, is significant in the study of agarwood, a valuable resinous heartwood used in perfume, incense, and traditional medicines. Research into 2-(2-phenylethyl)chromones has illuminated their diverse biological properties, including antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings suggest potential applications in drug development and quality control methodologies for agarwood and related products. The structural diversity and bioactivity of these compounds underscore the chemical specificity and the importance of understanding their structure-activity relationships for therapeutic use and quality assurance in agarwood-derived products (Yu et al., 2022).
Analyzing Environmental and Health Impacts of Related Compounds
While the direct scientific research applications of 2-chloro-N-(2-phenylethyl)propanamide specifically are not extensively documented in the available literature, related research on structurally similar compounds provides insights into potential areas of interest. For instance, studies on chlorinated volatile organic compounds (Cl-VOCs) and their environmental and health impacts offer a context for investigating the effects and treatment of chlorinated compounds in general. These studies highlight the ubiquity of Cl-VOCs in the environment and their associations with adverse health outcomes, pointing to the necessity for ongoing research into remediation technologies and health risk assessments (Huang et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-chloro-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKVLIVAWASLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927264 |
Source


|
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylethyl)propanamide | |
CAS RN |
13156-97-3 |
Source


|
| Record name | Propionamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

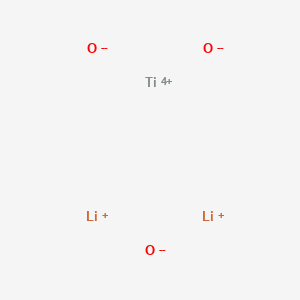
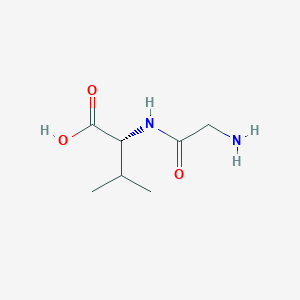
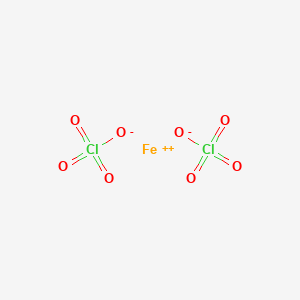
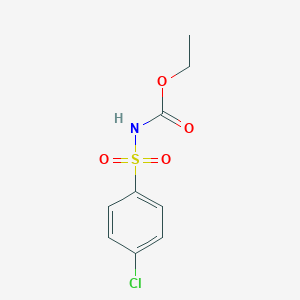
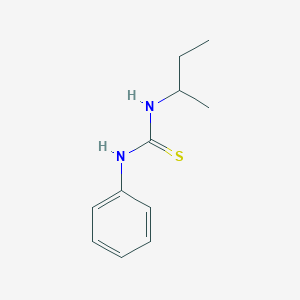
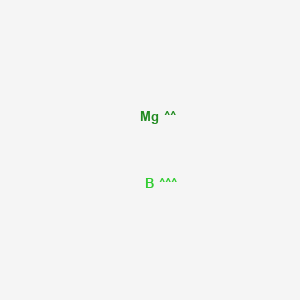
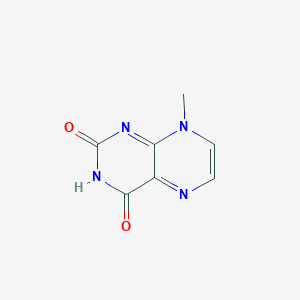
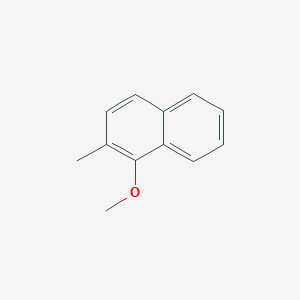
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
